Allantoin Acetyl Methionine
Description
An Inquiry into Allantoin (B1664786) Acetyl Methionine: An Overview and Rationale
The investigation into allantoin acetyl methionine is driven by the potential synergistic effects of its two constituent components. Allantoin is well-regarded for its therapeutic properties, while acetyl methionine, a derivative of the essential amino-acid methionine, plays a crucial role in various metabolic pathways. patsnap.com The rationale for its study lies in the hypothesis that combining these two molecules could result in a compound with enhanced or novel biological activities, particularly in dermatological and cosmetic applications. akema.it The compound is recognized for its potential as a skin conditioning and protecting agent. cosmileeurope.eu
Historical Research Trajectories of Allantoin and Methionine
The scientific journeys of allantoin and methionine, the precursors to this compound, have long and independent histories.
Allantoin: Initially isolated in the early 19th century, allantoin is a naturally occurring compound found in various plants, such as comfrey, and is also a metabolic byproduct in many organisms. csus.edu Its use in traditional medicine for wound healing has been documented for centuries. Modern research has substantiated these historical uses, demonstrating allantoin's efficacy in promoting cell proliferation and tissue regeneration. patsnap.com It is known for its keratolytic effect, which helps in the shedding of dead skin cells, and its moisturizing properties. patsnap.com
Methionine: As an essential amino acid, methionine must be obtained through diet in humans. Its discovery and subsequent research have been pivotal in understanding protein synthesis and various metabolic processes. N-acetyl-L-methionine, a derivative, has been a subject of study in various contexts, including its use in animal nutrition to protect the amino acid from degradation in the rumen. usu.edu Research has also explored the synthesis of N-acetyl methionine for its increased solubility and potential therapeutic applications. google.com
This compound: A Molecular Complex and Derivative
This compound is chemically defined as a molecular complex or salt formed between allantoin and N-acetyl-DL-methionine. akema.itnih.gov This structure combines the properties of both molecules. The amphoteric nature of allantoin allows it to form complexes with various substances, which can enhance their activity while potentially reducing undesirable side effects. akema.it
Interactive Table: Chemical Identification of this compound
| Property | Value | Source |
| IUPAC Name | 2-acetamido-4-methylsulfanylbutanoic acid;(2,5-dioxoimidazolidin-4-yl)urea | nih.gov |
| CAS Number | 4207-40-3 | nih.gov |
| Molecular Formula | C11H19N5O6S | nih.gov |
| Molecular Weight | 349.37 g/mol | nih.gov |
| Synonyms | ALMETH, Allantoin N-acetyl-DL-methionine | nih.gov |
Interdisciplinary Significance in Biochemical, Physiological, and Biomedical Sciences
The potential applications of this compound span several scientific disciplines, primarily due to the combined functionalities of its parent molecules.
In biochemical and physiological sciences , the compound is noted for its use in cosmetic and dermatological formulations. It is described as having anti-seborrhoeic, anti-dandruff, and healing properties. echemi.com It is also suggested to impart elasticity and a lustrous effect to hair by helping to repair damaged protein molecules. akema.it These properties are likely attributable to the synergistic action of allantoin's cell-proliferating and moisturizing effects and acetyl methionine's role as a building block for proteins and a precursor to antioxidants. patsnap.com
In biomedical sciences , while direct research on this compound is limited, studies on its components suggest potential avenues for investigation. Allantoin has been shown to have anti-inflammatory and wound-healing properties. amicusrx.com For instance, a compound gel containing allantoin, along with heparin sodium and onion extract, has been found effective in treating rosacea and improving the skin barrier. dermatologytimes.com Furthermore, research on a methionine-choline deficient diet in mice indicated that allantoin administration could ameliorate nonalcoholic steatohepatitis by affecting the expression of genes related to endoplasmic reticulum stress and apoptosis. nih.gov These findings, although not directly on the compound , highlight the biological activities of its constituents and suggest the potential for this compound in therapeutic applications, warranting further investigation.
Interactive Table: Functional Properties of this compound in Different Scientific Fields
| Scientific Field | Reported/Potential Function | Source |
| Cosmetic Science | Antistatic, Skin Conditioning, Skin Protecting, Soothing | cosmileeurope.eu |
| Hair Care | Anti-dandruff, Scalp Conditioning, Imparts Elasticity and Lustre | akema.it |
| Dermatology | Anti-seborrhoeic, Healing Properties for Acne Lesions | echemi.com |
| Biomedical Research (Potential) | Anti-inflammatory, Wound Healing, Modulation of Cellular Stress Pathways | amicusrx.comdermatologytimes.comnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
2-acetamido-4-methylsulfanylbutanoic acid;(2,5-dioxoimidazolidin-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S.C4H6N4O3/c1-5(9)8-6(7(10)11)3-4-12-2;5-3(10)6-1-2(9)8-4(11)7-1/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11);1H,(H3,5,6,10)(H2,7,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNZJCOLRQMXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)O.C1(C(=O)NC(=O)N1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884047 | |
| Record name | Methionine, N-acetyl-, compd. with N-(2,5-dioxo-4-imidazolidinyl)urea (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4207-40-3 | |
| Record name | Allantoin Acetyl Methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4207-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allantoin acetyl methionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004207403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methionine, N-acetyl-, compd. with N-(2,5-dioxo-4-imidazolidinyl)urea (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methionine, N-acetyl-, compd. with N-(2,5-dioxo-4-imidazolidinyl)urea (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-DL-methionine, compound with (2,5-dioxo-4-imidazolidine)urea (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ALLANTOIN ACETYL METHIONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C554034748 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Derivatization of Allantoin Acetyl Methionine
Advanced Synthetic Routes for N-Acetyl Methionine Precursors
N-Acetyl Methionine, an N-acylated derivative of the essential amino acid L-methionine, serves as a crucial precursor. Its synthesis requires targeted acetylation of the amino group, a process that can be achieved through chemical and enzymatic methods.
Regioselective N-Acetylation Processes for L-Methionine
The direct acetylation of L-methionine presents the challenge of regioselectivity—ensuring the reaction occurs specifically at the nitrogen atom of the amino group without affecting other parts of the molecule. Modern chemical methods have been optimized to achieve high yields and purity by carefully controlling reaction conditions.
A prominent method involves the reaction of L-methionine with acetic anhydride (B1165640) in an aqueous alkaline solution. google.com This process is typically conducted at temperatures between 20°C and 60°C while maintaining the pH in a range of 6.5 to 10.0 through the addition of an alkali. google.com This controlled pH is critical; it deprotonates the amino group, increasing its nucleophilicity towards the acetic anhydride, while minimizing side reactions. This approach can produce optically pure N-acetyl-L-methionine with yields reported to be at least 90%. google.com Another established method involves reacting methionine with acetic anhydride in an inert organic liquid medium that is a solvent for the final product at elevated temperatures, allowing for crystallization upon cooling. google.com
Table 1: Comparative Data on Regioselective N-Acetylation of L-Methionine
| Method | Reagents | Key Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Aqueous Alkali Acetylation | L-Methionine, Acetic Anhydride, Aqueous Alkali (e.g., NaOH) | Temperature: 20-60°C; pH: 6.5-10.0 | ≥ 90% | google.com |
| Anhydrous Acetic Acid | L-Methionine, Acetic Anhydride, Concentrated Acetic Acid | Not specified | ~70% | google.com |
| Inert Organic Solvent | Methionine, Acetic Anhydride, Inert Solvent (e.g., Ethyl Acetate) | Elevated temperature (≤ 100°C) | High purity product obtained | google.com |
Chemoenzymatic Synthesis Approaches for Methionine Derivatives
Chemoenzymatic synthesis offers a highly specific and environmentally benign alternative to traditional chemical methods. These processes utilize enzymes as catalysts, which operate under mild conditions and exhibit remarkable selectivity. N-acetyl amino acids can be produced through the direct action of N-acetyltransferases or via the degradation of N-acetylated proteins by hydrolases. hmdb.ca
Specifically, N-Acetyl Methionine can be biosynthesized from L-methionine and acetyl-CoA by the enzyme methionine N-acetyltransferase. hmdb.ca Conversely, enzymes like Aminoacylase I are known to catalyze the formation of free amino acids from their N-acetylated precursors, but this reaction can also be reversible. hmdb.ca The use of enzymes such as N-succinylamino acid racemase, which acts on a broad range of N-acylamino acids including N-acetyl-methionine, further highlights the potential for biocatalytic routes in producing these derivatives. drugbank.com These enzymatic methods are integral to the natural presence of N-Acetyl Methionine in various cells and tissues. nih.gov
Synthetic Strategies for Allantoin (B1664786) Precursors
Allantoin (5-ureidohydantoin) is a diureide of glyoxylic acid. wikipedia.org While historically isolated from natural sources or synthesized via the oxidation of uric acid, modern industrial production predominantly relies on more efficient and scalable chemical syntheses. wikipedia.orgorgsyn.org
Modern Approaches to Allantoin Production
The most significant modern synthetic route to allantoin is the condensation reaction between glyoxylic acid and urea (B33335). chemagent.sunih.gov This method is advantageous due to the ready availability and low cost of the starting materials. The reaction involves the formation of a diureide structure from one molecule of glyoxylic acid and two molecules of urea, typically in an acidic medium. nih.govgoogle.com
Other synthetic pathways have been developed, including the reaction of urea with dichloroacetic acid or the oxidation of glyoxal. chemagent.sulongchangchemical.com However, the glyoxylic acid-urea condensation remains the most commercially viable approach. More recently, biosynthetic pathways are being explored. Metabolic engineering of microorganisms like Escherichia coli has enabled the de novo biosynthesis of allantoin from simple carbon sources like glucose by constructing an artificial pathway and optimizing precursor supply, achieving titers up to 2360 mg/L in fermentors. nih.gov
Catalytic Systems in Allantoin Synthesis
The efficiency of the glyoxylic acid-urea condensation is highly dependent on the catalytic system employed. Various catalysts have been investigated to improve reaction rates and yields.
Inorganic mineral acids, such as sulfuric acid or hydrochloric acid, are commonly used as condensing agents. A two-stage process using sulfuric acid to maintain a pH of 1.0-2.0 for the initial reaction, followed by a ring-closure step at a pH of 7.0-9.0, has been shown to produce allantoin in yields of up to 85%. google.com Other catalytic systems include mixtures of hydrosulfates and sulfuric acid or hydrophosphates and phosphoric acid, which have achieved yields of up to 79%. google.com
The use of acidic ionic liquids as recyclable "green" catalysts has also been reported, providing stable yields of over 68% and allowing the catalyst to be reused multiple times. google.com Heteropoly acids, such as those based on cobalt, molybdenum, and vanadium, have also been employed, particularly under microwave irradiation, to achieve high yields in shorter reaction times. chemicalbook.com
Table 2: Comparison of Catalytic Systems for Allantoin Synthesis from Glyoxylic Acid and Urea
| Catalyst System | Reaction Conditions | Reported Yield | Reference |
|---|---|---|---|
| Sulfuric Acid (Two-Stage) | Stage 1: pH 1.5-1.8, 70°C; Stage 2: pH 7.0-9.0 | Up to 85% | google.com |
| Hydrosulfate/Sulfuric Acid Mixture | 70°C, 10 hours | ~79% | google.com |
| Hydrophosphate/Phosphoric Acid Mixture | 68°C, 18 hours | ~76% | google.com |
| Acidic Ionic Liquid | Not specified | > 68% (reusable catalyst) | google.com |
| Co[PyPS]2Mo11VO40 | 90°C, 10 hours, Microwave irradiation | ~89% | chemicalbook.com |
Complexation and Derivatization Chemistries for Allantoin Acetyl Methionine Formation
This compound is chemically described as a 1:1 complex or compound of allantoin and N-acetyl-DL-methionine. medchemexpress.comnih.gov Its formation is not a derivatization reaction that creates new covalent bonds to the core structures of the precursors, but rather a complexation, likely involving non-covalent interactions.
The molecular formula, represented as C7H13NO3S·C4H6N4O3, confirms the association of the two individual components. nih.gov The chemical interaction is most likely an acid-base salt formation. N-Acetyl Methionine contains a carboxylic acid group (-COOH), which is acidic, while allantoin, with its multiple nitrogen atoms within the hydantoin (B18101) ring and urea moiety, possesses basic character. The formation of the complex likely involves the transfer of a proton from the carboxylic acid of N-acetyl methionine to a basic nitrogen site on the allantoin molecule, resulting in an ionic bond between the resulting carboxylate anion and the protonated allantoin cation. This type of stable salt formation is a common strategy to combine two active molecules into a single chemical entity.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact and improve efficiency. In the context of this compound, these principles are primarily evident in the synthesis of its precursors.
For Allantoin Synthesis: Recent advancements have focused on developing more environmentally friendly preparation methods. One such method utilizes a mixed catalyst system of sulfuric acid and sulfamic acid for the reaction between glyoxylic acid and urea. google.com This approach offers several advantages aligned with green chemistry:
Improved Yield: The method is described as "high-yield," which corresponds to the green chemistry principle of atom economy, ensuring that a larger proportion of the starting materials is converted into the desired product. google.com
Waste Reduction: By reducing the amount of acid catalyst, the difficulty and environmental burden of treating the subsequent mother liquor are lessened. google.com
For N-acetyl-methionine Synthesis: The synthesis of N-acetyl-methionine from L-methionine and acetic anhydride also incorporates principles of green chemistry:
High Atom Economy: The process is optimized to achieve yields of over 90%, signifying a highly efficient conversion of reactants to the final product with minimal byproduct formation. google.com
Controlled Conditions: Careful control of temperature and pH allows for the high yield and purity, avoiding the need for extensive purification steps that can generate additional waste. google.com
Bio-based Routes: The potential for bio-based N-acetyl-L-methionine has been noted, suggesting a shift towards using renewable feedstocks and biotechnological processes, which are central tenets of green chemistry. google.com
Table 2: Application of Green Chemistry Principles in Precursor Synthesis
| Green Chemistry Principle | Application in Allantoin Synthesis | Application in N-acetyl-methionine Synthesis |
|---|---|---|
| Atom Economy | High-yield reaction design minimizes waste. google.com | Optimized conditions lead to yields exceeding 90%. google.com |
| Catalysis | Use of efficient sulfuric/sulfamic acid catalyst system reduces catalyst loading. google.com | N/A (Reagent-based acetylation) |
| Reduction of Derivatives | N/A | Direct acetylation avoids complex protection/deprotection steps. |
| Safer Solvents & Auxiliaries | Use of water as a solvent in the reaction medium. google.com | Reaction is carried out in an aqueous alkali solution. google.com |
| Waste Prevention | Reduced catalyst use simplifies mother liquor treatment. google.com | High yield minimizes the generation of waste byproducts. google.com |
| Use of Renewable Feedstocks | N/A | Mention of "bio-based" synthesis routes indicates a move towards renewables. google.com |
Elucidation of Allantoin Acetyl Methionine S Biological Mechanisms of Action
Cellular and Subcellular Signaling Pathways
Allantoin (B1664786) Acetyl Methionine orchestrates a variety of cellular responses by intervening in key signaling cascades. Its dual components, Allantoin and N-Acetyl-L-Methionine, contribute to its multifaceted mechanism of action, influencing everything from tissue regeneration to the expression of genes involved in cellular survival and stress responses.
Regulation of Cellular Proliferation and Tissue Regeneration Processes
Allantoin Acetyl Methionine, through its allantoin component, plays a significant role in accelerating cell formation and regeneration. cosmileeurope.euskinsort.com Allantoin is well-established for its ability to promote wound healing and tissue regeneration. cosmileeurope.eu It supports the proliferative phase of tissue repair, encouraging the growth of new cells to mend damaged areas. This function is critical for maintaining the integrity of the skin barrier. The compound's role as a skin conditioning and protecting agent further underscores its capacity to support an environment conducive to healthy cellular turnover and tissue maintenance. cosmileeurope.euskinsort.com
Modulation of Keratinization and Epidermal Homeostasis
This compound contributes to the maintenance of epidermal homeostasis by acting as a skin conditioning and protecting agent. cosmileeurope.euskinsort.com While direct modulation of the specific biochemical processes of keratinocyte differentiation is not extensively detailed in current research, the compound's recognized function in accelerating cell regeneration is fundamental to the continuous, balanced renewal of the epidermal layers. cosmileeurope.eu By ensuring the skin remains in good condition and is protected from external influences, this compound helps to preserve the structural and functional integrity of the epidermis, which is essential for proper homeostasis. cosmileeurope.eu
Anti-inflammatory Cascade Intervention and Cytokine Network Modulation
The compound demonstrates significant anti-inflammatory properties by modulating cytokine networks and intervening in inflammatory cascades. The allantoin moiety has been shown to possess anti-inflammatory effects, capable of reducing the levels of several key inflammatory mediators. cosmileeurope.eu Studies have indicated that allantoin can decrease levels of immunoglobulin E (IgE) and pro-inflammatory cytokines such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5). cosmileeurope.eu Furthermore, research has demonstrated its ability to lower the concentration of Tumor Necrosis Factor-alpha (TNF-α), a critical cytokine in systemic inflammation. cosmileeurope.eu
The methionine component also contributes to this anti-inflammatory profile. L-methionine has been found to inhibit the activation of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation. This inhibition leads to the downregulation of various inflammatory mediators.
The following table summarizes the observed effects of the compound's components on key inflammatory markers:
| Component | Pathway/Mediator | Observed Effect |
|---|---|---|
| Allantoin | Tumor Necrosis Factor-alpha (TNF-α) | Decrease |
| Interleukin-4 (IL-4) | Decrease | |
| Interleukin-5 (IL-5) | Decrease | |
| Immunoglobulin E (IgE) | Decrease |
| Methionine | Nuclear Factor-κB (NF-κB) | Inhibition of activation |
Redox Homeostasis and Antioxidant Defense Systems
This compound is involved in maintaining redox homeostasis, largely attributed to its N-Acetyl-L-Methionine component. As a sulfur-containing amino acid, methionine can exert antioxidative activity. This is crucial for protecting cells from damage induced by reactive oxygen species (ROS), which are byproducts of normal metabolism and environmental stressors. An excess of ROS can lead to oxidative stress, a condition implicated in cellular damage and aging. By contributing to the antioxidant defense systems, the methionine portion of the compound helps to neutralize these harmful species, thereby maintaining the cellular redox balance essential for normal physiological function.
Endoplasmic Reticulum Stress Mitigation Pathways
This compound is implicated in the mitigation of endoplasmic reticulum (ER) stress. The ER is a critical organelle for protein folding, and disruptions to its function can trigger the Unfolded Protein Response (UPR), which, if prolonged, can lead to cell death. Research on allantoin has shown that it can alleviate ER stress by down-regulating the gene expression of key ER stress markers. cosmileeurope.eu This suggests that this compound helps to restore normal ER function and prevent the deleterious consequences of sustained stress on the organelle.
Key research findings on the effect of allantoin on ER stress-related gene expression are presented below:
| Gene Marker | Function | Effect of Allantoin |
|---|---|---|
| GRP78 | ER stress sensor, chaperone | Down-regulation |
| ATF6 | ER stress transducer | Down-regulation |
Molecular Interactions and Receptor Agonism
This compound's biological activity is significantly linked to the actions of its allantoin component, which is recognized as an agonist for imidazoline (B1206853) receptors (IRs). nih.govnih.govresearchgate.net Specifically, allantoin has been demonstrated to activate both I₁ and I₂ subtypes of these receptors. nih.govnih.gov The activation of imidazoline receptors is crucial as these receptors are involved in various physiological processes, including the regulation of blood pressure, glucose metabolism, and inflammation. nih.govnih.govnih.gov
Activation of the I₁ imidazoline receptor by allantoin is associated with the improvement of metabolic disorders. nih.gov Research in animal models with high-fat diet-induced hypertriglyceridemia and hypercholesterolemia showed that allantoin administration significantly improved these conditions. nih.gov This therapeutic effect was attenuated by pretreatment with efaroxan, an I₁ receptor inhibitor, confirming the receptor's role in mediating allantoin's action. nih.gov Furthermore, in cell cultures, allantoin's activation of I₁R led to an increased expression of the farnesoid X receptor (FXR), a key regulator of lipid homeostasis. nih.gov
Allantoin also activates I₂B imidazoline receptors (I₂BR), which has been shown to increase glucose uptake into muscle cells. nih.gov This action is linked to the phosphorylation and activation of 5'-AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. nih.gov The increased glucose uptake and AMPK phosphorylation induced by allantoin were blocked by specific I₂R antagonists, highlighting the role of this receptor subtype in allantoin's metabolic effects. nih.gov
This compound influences cellular function by modulating the activity of key enzymes involved in metabolism and apoptosis. This modulation often occurs via the regulation of the genes that encode these enzymes.
Acetyl-CoA Acetyltransferase 1 (ACAT1): Studies on nonalcoholic steatohepatitis (NASH) have shown that treatment with allantoin leads to an increase in the gene expression of Acetyl-CoA Acetyltransferase 1 (ACAT1). nih.govnih.govresearchgate.net ACAT1 is a mitochondrial enzyme that plays a role in the reversible formation of acetoacetyl-CoA from two molecules of acetyl-CoA, contributing to both fatty acid breakdown and ketone body metabolism. wikipedia.orguniprot.org The upregulation of ACAT1 is associated with a decrease in hepatic lipid accumulation, suggesting that allantoin's influence on this enzyme contributes to its beneficial effects on liver health. nih.gov
Caspase-3: In the context of apoptosis, or programmed cell death, allantoin has been shown to down-regulate the gene expression of caspase-3. nih.govnih.govresearchgate.net Caspase-3 is a critical executioner caspase in the apoptotic pathway. Increased expression of caspase-3 is an indicator of apoptosis progression. nih.gov By decreasing its expression, allantoin treatment can attenuate apoptosis, a process that is often dysregulated in conditions like NASH. nih.gov This effect is believed to be linked to the down-regulation of the tumor suppressor protein P53 and a decrease in the Bax/Bcl2 ratio. nih.gov
A primary mechanism through which this compound exerts its biological effects is by altering the expression of a wide array of genes that govern lipid metabolism, inflammation, and cellular stress responses.
In animal models of NASH, treatment with allantoin resulted in significant changes in the expression of crucial genes:
Genes Involved in Lipid Metabolism: Allantoin was found to down-regulate the gene expression of sterol regulatory element-binding protein 1c (SREBP1c) and fatty acid synthase (FAS), both of which are key lipogenic factors. nih.govnih.govresearchgate.net Conversely, it increased the gene expression of peroxisome proliferator-activated receptor alpha (PPARα), a major regulator of fatty acid oxidation, as well as apolipoprotein B (Apo B) and ACAT1, which are involved in lipid transport and metabolism. nih.govnih.govresearchgate.net This pattern of gene regulation favors a reduction in lipid synthesis and accumulation and an increase in lipid breakdown and transport out of the liver. nih.gov
Genes Related to Inflammation and Apoptosis: The expression of tumor necrosis factor-alpha (TNFα), a pro-inflammatory cytokine, was down-regulated by allantoin treatment. nih.govnih.govresearchgate.net Additionally, genes involved in promoting apoptosis, such as P53 and caspase-3, were also down-regulated. nih.govnih.govresearchgate.net
Endoplasmic Reticulum (ER) Stress Genes: Allantoin administration also decreased the gene expression of key markers of ER stress, including glucose-regulated protein 78 (GRP78) and activating transcription factor 6 (ATF6). nih.govnih.govresearchgate.net
The following table summarizes the observed changes in gene expression following allantoin administration in a NASH model. nih.govnih.govresearchgate.net
| Gene | Function | Effect of Allantoin |
| PPARα | Transcription factor, promotes fatty acid oxidation | Increased |
| Apo B | Primary apolipoprotein of LDL, transports cholesterol | Increased |
| ACAT1 | Enzyme in lipid metabolism and transfer | Increased |
| SREBP1c | Transcription factor, promotes fatty acid synthesis | Decreased |
| FAS | Enzyme essential for fatty acid synthesis | Decreased |
| TNFα | Pro-inflammatory cytokine | Decreased |
| P53 | Tumor suppressor, promotes apoptosis | Decreased |
| Caspase-3 | Executioner enzyme in apoptosis | Decreased |
| GRP78 | Marker of endoplasmic reticulum stress | Decreased |
| ATF6 | Marker of endoplasmic reticulum stress | Decreased |
Metabolic Impact and Nutrient Utilization
The modulation of gene and enzyme activity by this compound translates into a significant impact on lipid metabolism, particularly in the context of hepatic steatosis (fatty liver). By down-regulating the lipogenic transcription factor SREBP1c and its downstream target FAS, allantoin effectively reduces the synthesis of fatty acids in the liver. nih.gov Simultaneously, by up-regulating PPARα, it promotes the breakdown of fatty acids. nih.gov
Furthermore, the increased expression of Apo B and ACAT1 facilitates the assembly and export of lipids from hepatocytes, preventing their accumulation. nih.gov This combined action—reducing lipid synthesis while increasing both lipid breakdown and export—leads to a marked decrease in hepatic lipid accumulation. nih.govnih.gov Histopathological evaluations in animal models of NASH have confirmed that allantoin administration strikingly decreases steatosis and hepatocyte ballooning. nih.gov These cellular changes are accompanied by improvements in serum lipid profiles, including lowered levels of cholesterol and low-density lipoprotein (LDL). nih.govnih.gov
The methionine component of this compound serves as a crucial sulfur-containing amino acid. Methionine is essential for numerous metabolic processes, including acting as a precursor for other sulfur-containing compounds like cysteine and glutathione (B108866). nih.gov The N-acetyl-L-methionine form is known to have high bioavailability and can effectively spare the body's own methionine. nih.gov
Methionine plays a fundamental role in protein synthesis, as it is the initiating amino acid for the translation of messenger RNA (mRNA) in eukaryotes. researchgate.net Adequate methionine availability is therefore a rate-limiting factor for the synthesis of all proteins. The acetyl-methionine moiety can contribute to the cellular pool of this essential amino acid, thereby supporting normal protein synthesis and cellular repair, which is particularly important in tissues recovering from stress or injury. researchgate.netresearchgate.net The sulfur atom within methionine is also a key component of various cellular structures and molecules, participating in redox reactions and detoxification pathways. mdpi.com
Effects on Glucose Homeostasis and Related Metabolic Markers
Extensive research into the biological activities of the specific chemical compound "this compound" in relation to glucose homeostasis and metabolic markers has not yielded sufficient data within publicly available scientific literature.
Initial investigations into the components of this molecule—allantoin and acetyl methionine—reveal distinct metabolic roles. Scientific studies have been conducted on allantoin, indicating potential effects on glucose metabolism and insulin (B600854) sensitivity in various experimental models. Similarly, methionine, an essential amino acid, is known to play a critical role in various metabolic pathways, and its dietary intake has been studied in the context of metabolic health and diabetes.
However, the compound this compound, which combines these two molecules, is primarily documented in cosmetic and dermatological contexts for its skin-conditioning and protective properties. There is a significant lack of research into its internal metabolic effects, specifically concerning its impact on glucose regulation, insulin signaling, or other related metabolic markers.
Consequently, a detailed analysis, including research findings and data tables on the effects of this compound on glucose homeostasis, cannot be provided at this time due to the absence of relevant scientific studies. Further research is required to determine if this compound exerts any biological action in this area.
Preclinical Efficacy and in Vivo Translational Studies of Allantoin Acetyl Methionine
Dermatological and Integumentary System Applications
The combination of allantoin (B1664786) and acetyl methionine suggests potential benefits for skin and hair health, leveraging the well-documented properties of each molecule.
Investigations in Wound Healing and Skin Repair Models
Preclinical research has extensively documented the wound-healing properties of allantoin in various animal models. Studies suggest that allantoin's mechanism in wound repair involves the modulation of the inflammatory response, stimulation of fibroblastic proliferation, and synthesis of the extracellular matrix. typology.comtypology.com In rat models, topical application of allantoin has been shown to accelerate the re-establishment of normal skin architecture. typology.com
Research indicates that allantoin may promote the healing process by inducing an early deposition of collagen, a key component in tissue regeneration. typology.com This action is believed to be linked to its ability to stimulate fibroblasts and enhance the production of the extracellular matrix. typology.com Furthermore, some studies have shown that allantoin can promote the renewal of keratinocytes, the primary cells of the epidermis, which is crucial for repairing minor skin injuries and irritations. clinsurggroup.us In studies on rats with surgically induced wounds, a hydrogel containing allantoin was found to significantly improve wound contraction, leading to complete closure faster than in untreated control groups. nih.govresearchgate.netnih.gov
Efficacy in Models of Inflammatory Skin Conditions (e.g., Acne, Seborrhea Capitis)
The potential efficacy of the components of allantoin acetyl methionine in inflammatory skin conditions is supported by preclinical evidence for each molecule's individual activity. Allantoin is recognized for its anti-inflammatory and soothing properties. researchgate.net It is suggested that allantoin may inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. typology.com This anti-inflammatory action could be beneficial in reducing the inflammation associated with acne. typology.com While direct preclinical models of acne for allantoin are not extensively detailed, its keratolytic properties, which help in the removal of dead skin cells, may aid in preventing the pore obstruction that contributes to acne formation. typology.comtypology.com
Regarding seborrheic dermatitis, a clinical study on a shampoo containing a complex with allantoin showed it to be an effective option for managing scalp seborrheic dermatitis. researchgate.net
Methionine has also been investigated in preclinical models of inflammatory skin disease. In a mouse model of atopic dermatitis, a chronic inflammatory skin condition, dietary supplementation with methionine was found to suppress the development of the condition, including a reduction in epidermal swelling and serum IgE levels, a key indicator of allergic reactions. researchgate.netjst.go.jp Another study using a mouse model of atopic dermatitis-like skin lesions found that seleno-L-methionine inhibited epidermal hyperplasia and the infiltration of inflammatory cells. jst.go.jp
Hair and Scalp Conditioning Efficacy in Preclinical Models
Preclinical studies suggest that the components of this compound may have beneficial effects on hair and scalp health. Allantoin is known for its keratolytic properties, which can be beneficial in hair care products for the treatment of dandruff by helping to exfoliate dead skin cells from the scalp. ingredientstodiefor.com It is also recognized for its soothing properties, which can help alleviate an itchy and dry scalp. specialchem.com In a study on rats with induced skin wounds, the application of an allantoin-enriched hydrogel was observed to promote hair follicle regeneration in the healed area. nih.gov
Methionine, an essential amino acid, is a crucial component of keratin (B1170402), the primary protein that constitutes hair. gashee.com Preclinical research in rabbits has shown that dietary methionine supplementation can promote hair follicle development. researchgate.netanimbiosci.org In vitro studies on dermal papilla cells, which play a critical role in hair follicle development, demonstrated that methionine could mitigate the negative effects of heat stress on these cells through the Wnt/β-catenin signaling pathway. nih.gov The demethylation of methionine to homocysteine within the hair fiber has been linked to keratin damage, suggesting that an adequate supply of methionine is important for maintaining hair structure. nih.gov
Hepatic Metabolism and Liver Disease Models
Preclinical research, primarily on allantoin, has shown potential therapeutic effects in animal models of liver disease, particularly Non-Alcoholic Steatohepatitis (NASH).
Attenuation of Non-Alcoholic Steatohepatitis (NASH) Progression in Animal Models
NASH is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage. researchgate.net In mouse models where NASH was induced by a methionine-choline-deficient (MCD) diet, administration of allantoin demonstrated a significant ability to improve the condition. jst.go.jpnih.gov Histopathological analysis of the livers from these animal models revealed that allantoin treatment led to a striking decrease in lipid accumulation, hepatocyte ballooning, and lobular inflammation. researchgate.netnih.gov
Further investigation into the mechanisms of action indicated that allantoin may improve NASH by modulating genes related to endoplasmic reticulum stress and apoptosis (programmed cell death). nih.gov Allantoin administration was found to down-regulate the expression of genes that promote fat synthesis, such as sterol regulatory element-binding protein 1c (SREBP1c) and fatty acid synthase (FAS). researchgate.net Conversely, it increased the expression of genes involved in fat breakdown and transport, including peroxisome proliferator-activated receptor-alpha (PPARα), apolipoprotein B (Apo B), and acetyl-coenzyme A acetyltransferase 1 (ACAT1). researchgate.net Additionally, allantoin treatment was shown to reduce liver fibrosis, the scarring of liver tissue, by inhibiting inflammatory pathways. scilit.com
Studies on Hyperlipidemia and Obesity Biomarkers
Hyperlipidemia, characterized by high levels of lipids in the blood, is a common feature of NASH and obesity. Preclinical studies on allantoin in NASH mouse models have also provided insights into its effects on biomarkers of hyperlipidemia. In these studies, allantoin administration resulted in a significant decrease in serum levels of total cholesterol and low-density lipoprotein (LDL), often referred to as "bad cholesterol". researchgate.netnih.gov These findings suggest that allantoin may help to alleviate the hyperlipidemia associated with NASH. researchgate.net One study also noted that allantoin has been reported to alleviate obesity and hyperlipidemia in mice through the activation of the imidazoline (B1206853) I1 receptor. researchgate.net
The table below summarizes the effects of allantoin on key biochemical and gene expression markers in a preclinical NASH model.
| Biomarker Category | Marker | Effect of Allantoin Treatment in NASH Model |
| Serum Biochemical Markers | Alanine (B10760859) Aminotransferase (ALT) | Decreased |
| Aspartate Aminotransferase (AST) | Decreased | |
| Total Cholesterol | Decreased | |
| Low-Density Lipoprotein (LDL) | Decreased | |
| Hepatic Gene Expression | Sterol Regulatory Element-Binding Protein 1c (SREBP1c) | Down-regulated |
| Fatty Acid Synthase (FAS) | Down-regulated | |
| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Up-regulated | |
| Apolipoprotein B (Apo B) | Up-regulated | |
| Acetyl-Coenzyme A Acetyltransferase 1 (ACAT1) | Up-regulated |
Neuropharmacological and Cognitive Function Research
Evaluation in Memory Impairment Models
Preclinical research has explored the effects of Allantoin, a key component of this compound, in various animal models of memory impairment. Studies indicate its potential to ameliorate cognitive deficits induced by different neurotoxic agents.
In a rat model where memory impairment was induced by amyloid β-peptide (Aβ₁₋₄₂), a peptide associated with Alzheimer's disease, Allantoin treatment demonstrated significant cognitive improvements. nih.govresearchgate.net Rats treated with Allantoin showed better performance in the Morris water maze test, a standard behavioral assay for spatial learning and memory. nih.gov Specifically, the treatment increased the time spent in the target quadrant where the platform was previously located, suggesting an enhancement of spatial memory recall. nih.gov
Another common model involves the use of scopolamine, a substance that blocks cholinergic nerve signaling and induces temporary amnesia. In mice subjected to scopolamine-induced cholinergic blockade, subchronic administration of Allantoin significantly increased the latency time in the passive avoidance task. nih.govresearchgate.net This finding suggests that Allantoin can counteract memory deficits resulting from cholinergic dysfunction. nih.gov The memory-enhancing effects were observed not only in the impairment model but also in normal naïve mice, indicating a broader cognitive-enhancing potential. nih.govresearchgate.net
Summary of Allantoin's Efficacy in Memory Impairment Models
| Animal Model | Inducing Agent | Behavioral Test | Key Findings | Reference |
|---|---|---|---|---|
| Rats | Amyloid β-peptide (Aβ₁₋₄₂) | Morris Water Maze | Improved cognitive function; increased time spent in the target quadrant. | nih.gov |
| Mice | Scopolamine | Passive Avoidance Task | Significantly increased latency time, counteracting induced amnesia. | nih.gov |
Role in Hippocampal Neurogenesis and Neuronal Protection
The hippocampus is a critical brain region for learning and memory, and the generation of new neurons (neurogenesis) in this area is closely linked to cognitive function. Research indicates that Allantoin positively influences hippocampal neurogenesis and provides protection to existing neurons.
Studies utilizing immunostaining techniques with markers like doublecortin (for immature neurons) and 5-bromo-2-deoxyuridine (for proliferating cells) have revealed that Allantoin administration significantly increases neuronal cell proliferation in the hippocampal dentate gyrus region of mice. nih.govresearchgate.net This enhancement of neurogenesis is believed to be a key mechanism underlying its memory-enhancing effects. nih.gov The pro-neurogenic activity is associated with the upregulation of the phosphatidylinositide 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β) signaling pathway, which is crucial for cell survival and proliferation. nih.govnih.gov
In addition to promoting the birth of new neurons, Allantoin demonstrates neuroprotective properties. In a mouse model of temporal lobe epilepsy induced by kainic acid, which causes excitotoxicity and neuronal death, Allantoin treatment was shown to reduce the degeneration of hippocampal neurons. archepilepsy.org Specifically, it decreased the number of degenerating neurons in the CA1 region of the hippocampus. archepilepsy.org Histological assessments in amyloid-beta peptide-treated rats also showed that Allantoin could repair morphological damage to nerve cells in the hippocampal CA1 region. nih.gov
Broader Systemic Effects in Animal Physiology
Cardiovascular Effects and Blood Pressure Regulation
Investigations in animal models have highlighted the cardiovascular effects of Allantoin, particularly its role in blood pressure regulation. In studies using conscious male spontaneous hypertensive rats (SHRs), Allantoin administration resulted in a significant, dose-dependent decrease in mean blood pressure (MBP). nih.govresearchgate.netnih.gov The most effective time point for this reduction was observed at 30 minutes post-administration. nih.gov
Further hemodynamic analyses in anesthetized rats provided deeper insights into the mechanisms of action. Allantoin was found to inhibit cardiac contractility and reduce heart rate. nih.govnih.gov It also markedly increased peripheral blood flow, suggesting a lowering of total peripheral resistance. researchgate.netnih.gov These actions—decreasing cardiac output and peripheral resistance—collectively contribute to its antihypertensive effect. nih.gov The study suggests that these cardiovascular effects may be mediated through the activation of imidazoline I-1 receptors (I-1R), as the effects were diminished by an I-1R blocker. nih.govresearchgate.net
Hemodynamic Effects of Allantoin in Hypertensive Rat Models
| Parameter | Animal Model | Observed Effect | Reference |
|---|---|---|---|
| Mean Blood Pressure (MBP) | Spontaneous Hypertensive Rats (SHRs) | Dose-dependent reduction | nih.govnih.gov |
| Heart Rate | Anesthetized Rats | Significantly reduced | nih.gov |
| Cardiac Contractility (dP/dt) | Anesthetized Rats | Significantly inhibited | nih.govnih.gov |
| Peripheral Blood Flow | Anesthetized Rats | Markedly increased | researchgate.net |
Nutritional Physiology and Feed Efficiency in Livestock (e.g., Lactating Dairy Cows)
The acetyl methionine component of this compound has been studied for its role in the nutritional physiology of livestock. Specifically, N-acetyl-l-methionine (NALM) has been evaluated as a rumen-protected methionine source for lactating dairy cows to improve performance.
In a study involving mid-lactating dairy cows, supplementation with NALM led to a quadratic increase in the yields of milk, fat-corrected milk, and milk lactose. nih.gov While dry matter intake was not affected, the results suggest improved metabolic efficiency for milk production. nih.gov Another study on early- to mid-lactation dairy cows found that NALM supplementation quadratically affected feed efficiency, expressed as both milk yield per dry matter intake and 3.5% fat-corrected milk per dry matter intake. nih.govresearchgate.net The greatest improvements in feed efficiency were observed at supplementation levels of 15 or 30 g/head per day. nih.gov
These findings indicate that providing a bioavailable source of methionine, such as N-acetyl-l-methionine, can enhance the productive efficiency of lactating dairy cows, leading to greater milk output relative to feed consumed. nih.govnih.gov
Effects of N-acetyl-l-methionine (NALM) on Lactating Dairy Cow Performance
| Performance Metric | Effect of NALM Supplementation | Reference |
|---|---|---|
| Milk Yield | Increased (quadratically) | nih.gov |
| Fat-Corrected Milk Yield | Increased (quadratically) | nih.gov |
| Dry Matter Intake (DMI) | Not significantly affected | nih.govnih.gov |
| Feed Efficiency (Milk/DMI) | Improved (quadratically) | nih.gov |
| Blood Urea (B33335) Nitrogen | Decreased (linearly) | nih.gov |
Advanced Analytical Methodologies for Allantoin Acetyl Methionine
High-Resolution Chromatographic Techniques
High-resolution chromatographic techniques are indispensable for the separation and quantification of Allantoin (B1664786) Acetyl Methionine from complex matrices. These methods offer high sensitivity, specificity, and resolution, enabling precise analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and selective quantification of Allantoin Acetyl Methionine in various samples. While direct LC-MS/MS methods for the combined molecule are not extensively documented in publicly available literature, established methods for its constituent parts, allantoin and methionine derivatives, provide a strong foundation for method development.
A robust UPLC-MS/MS method has been developed for the quantification of allantoin in human urine, demonstrating the power of this technique. nih.gov This method utilizes a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to achieve high sensitivity and specificity. nih.gov Similarly, UHPLC-MS/MS methods have been established for the simultaneous determination of amino acids, including methionine, and purine derivatives in serum. nih.govresearchgate.net
Hypothetical LC-MS/MS Method for this compound:
Based on the methodologies for its components, a hypothetical LC-MS/MS method for this compound would likely involve:
Chromatographic Separation: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column could be employed. HILIC is particularly suitable for polar compounds like allantoin and its derivatives. researchgate.net A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) would likely be used.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode would be ideal. The protonated molecule [M+H]⁺ of this compound would be selected as the precursor ion. Collision-induced dissociation (CID) would then generate specific product ions for quantification.
Potential MRM Transitions for this compound:
| Precursor Ion [M+H]⁺ | Product Ion 1 | Product Ion 2 |
| m/z of this compound | Fragment corresponding to Allantoin | Fragment corresponding to N-acetyl methionine |
Data in this table is hypothetical and for illustrative purposes.
Metabolite Profiling: LC-MS/MS is also a powerful tool for identifying potential metabolites of this compound in biological systems. By analyzing changes in the mass spectra of samples over time after administration of the compound, it is possible to detect and tentatively identify breakdown products or biotransformed molecules. researchgate.net This is crucial for understanding the compound's metabolic fate and identifying any active metabolites.
Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) offers an alternative high-resolution technique for the analysis of this compound. However, due to the polar and non-volatile nature of the compound, derivatization is a mandatory prerequisite for successful GC analysis. nih.gov
Derivatization Strategies:
The primary goal of derivatization is to convert the polar functional groups (such as -NH, -COOH, and -OH) into less polar and more volatile derivatives. Common derivatization techniques applicable to this compound include:
Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (TMS) group. omicsonline.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. thermofisher.com The resulting TMS derivatives are significantly more volatile and thermally stable. A study on the GC-MS analysis of allantoin involved derivatization with N-methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide (MTBSTFA). nih.gov
Alkylation/Esterification: This involves the conversion of carboxylic acid and amine groups into esters and N-alkyl amines. For methionine and its derivatives, alkylation with reagents like triethyloxonium tetrafluoroborate (TEOT) has been shown to produce volatile and thermally stable ethyl-derivatives suitable for GC-MS analysis. chromatographyonline.com
Illustrative Derivatization Reactions:
| Derivatization Technique | Reagent | Target Functional Groups | Resulting Derivative |
| Silylation | BSTFA/MSTFA | -NH, -COOH, -OH | Trimethylsilyl (TMS) derivative |
| Alkylation | Triethyloxonium tetrafluoroborate (TEOT) | -COOH, -NH₂ | Ethyl ester and N-ethyl derivatives |
This table presents common derivatization approaches that could be applied to this compound.
Following derivatization, the sample is injected into the GC-MS system. The separation is typically achieved on a non-polar capillary column, and the mass spectrometer provides identification and quantification based on the characteristic fragmentation patterns of the derivatized this compound.
Spectroscopic Characterization Techniques
Spectroscopic techniques are vital for the unequivocal structural confirmation and identification of this compound. These methods provide detailed information about the molecular structure and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are essential for confirming the structure of this compound by providing information about the chemical environment of each proton and carbon atom in the molecule.
Predicted ¹H NMR Signals for this compound:
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
| Acetyl group (-COCH₃) of Methionine | ~2.0 | Singlet |
| Methyl group (-SCH₃) of Methionine | ~2.1 | Singlet |
| Methylene groups (-CH₂-) of Methionine | 2.0 - 2.6 | Multiplets |
| Methine proton (-CH-) of Methionine | ~4.5 | Multiplet |
| Methine proton (-CH-) of Allantoin ring | ~5.3 | Singlet |
| Amide and Urea (B33335) protons (-NH-) | 5.5 - 10.5 | Broad singlets |
This table is a prediction based on the known NMR data of the individual components and is for illustrative purposes.
Predicted ¹³C NMR Signals for this compound:
| Functional Group | Predicted Chemical Shift (ppm) |
| Acetyl methyl carbon (-COCH₃) | ~23 |
| Methylthio carbon (-SCH₃) | ~15 |
| Methylene carbons (-CH₂-) | 30 - 40 |
| Methine carbon (-CH-) of Methionine | ~53 |
| Methine carbon (-CH-) of Allantoin ring | ~63 |
| Carbonyl carbons (-C=O) of Allantoin and Urea | 157 - 175 |
| Acetyl carbonyl carbon (-COCH₃) | ~172 |
| Carboxyl carbon (-COOH) of Methionine | ~175 |
This table is a prediction based on the known NMR data of the individual components and is for illustrative purposes.
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity between the allantoin and N-acetyl methionine moieties.
Infrared (IR) Spectroscopy:
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum would exhibit characteristic absorption bands corresponding to the various vibrational modes of its chemical bonds.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3200 | N-H (Amide, Urea) | Stretching |
| 3300-2500 | O-H (Carboxylic acid) | Stretching (broad) |
| 1780-1650 | C=O (Urea, Amide, Carboxylic acid) | Stretching |
| 1650-1550 | N-H | Bending |
| 1450-1350 | C-H | Bending |
| 1200-1000 | C-N | Stretching |
This table summarizes the expected IR absorption regions for the functional groups in this compound based on data for its components. researchgate.netnih.gov
The presence of these characteristic peaks in the IR spectrum would provide strong evidence for the presence of the key functional groups within the this compound molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Allantoin is known to have a UV absorption maximum. researchgate.net The UV-Vis spectrum of this compound is expected to be influenced by the chromophores present in both the allantoin and N-acetyl methionine parts of the molecule.
The allantoin moiety, containing a urea and hydantoin (B18101) ring system, is the primary chromophore. The UV spectrum of allantoin shows a strong absorption peak. researchgate.net The N-acetyl methionine part does not have a strong chromophore in the typical UV-Vis range. Therefore, the UV-Vis spectrum of this compound is likely to be dominated by the absorption of the allantoin ring, potentially with a slight shift in the maximum absorption wavelength (λmax) due to the substitution. The UV spectrum of xanthine derivatives, which share structural similarities with allantoin, shows absorption bands around 206-210 nm and 250-278 nm. farmaciajournal.com
Bioanalytical Assay Development for Biological Activity Assessment
The development of robust bioanalytical assays is crucial for evaluating the biological activity of this compound and understanding its mechanism of action. Based on the known properties of its components, key activities to assess include wound healing, skin protection, and antioxidant effects.
In Vitro Wound Healing Assays:
Scratch Assay: This is a simple and widely used method to study cell migration, a key process in wound healing. A "scratch" is created in a confluent monolayer of cells (e.g., human dermal fibroblasts), and the ability of the cells to migrate and close the wound is monitored over time in the presence and absence of this compound. Allantoin is often used as a positive control in these assays. rjpharmacognosy.irresearchgate.net The rate of wound closure provides a quantitative measure of the compound's wound healing potential. nih.govmdpi.com
Skin Protection and Irritation Assays:
Reconstructed Human Epidermis (RhE) Models: These three-dimensional tissue models mimic the structure and function of the human epidermis and are used to assess skin irritation and corrosion potential of substances as an alternative to animal testing. youtube.com The effect of this compound on cell viability (e.g., using the MTT assay) and the release of inflammatory mediators can be evaluated in these models to substantiate its skin-protecting claims. mattek.com
Antioxidant Activity Assays:
The methionine component of this compound suggests potential antioxidant activity. Methionine and other sulfur-containing amino acids are known to act as antioxidants by scavenging reactive oxygen species (ROS). nih.govresearchgate.netopenaccesspub.orgnih.gov Various in vitro assays can be employed to quantify this activity:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this method measures the ability of a compound to scavenge the pre-formed ABTS radical cation.
Cell-Based Antioxidant Assays: These assays utilize cell cultures to assess the ability of a compound to protect cells from oxidative stress induced by agents like hydrogen peroxide. Cellular ROS levels can be measured using fluorescent probes.
Enzyme-Linked Immunosorbent Assays (ELISA) for Biomarker Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful plate-based technique designed for detecting and quantifying soluble substances such as proteins, peptides, antibodies, and hormones. emory.edu In the context of this compound research, ELISA is not used to measure the compound itself but rather to quantify specific biomarkers that may be modulated by its biological activity. Given the known soothing and skin-protecting functions of allantoin derivatives, ELISA can be a vital tool to measure the compound's effect on inflammatory or regenerative biomarkers.
For instance, researchers could use ELISA to assess the impact of this compound on the production of cytokines in skin cell cultures. A typical application would involve treating cells with the compound and then using an ELISA kit to measure the concentration of a pro-inflammatory cytokine (e.g., Interleukin-6, IL-6) or an anti-inflammatory cytokine (e.g., Interleukin-10, IL-10) in the cell culture supernatant. biocompare.com This approach provides quantitative data on the compound's immunomodulatory effects.
Research Findings:
Studies could be designed to expose human dermal fibroblasts to an inflammatory stimulus and subsequently treat them with varying concentrations of this compound. The supernatant would then be analyzed for key inflammatory markers. The expected results might indicate a dose-dependent reduction in pro-inflammatory biomarkers, providing a quantitative measure of the compound's soothing action.
Table 1: Illustrative ELISA Quantification of Interleukin-6 (IL-6) in Cell Supernatant After Treatment with this compound
| Treatment Group | Concentration | Mean IL-6 Concentration (pg/mL) | Standard Deviation |
| Control (Untreated) | 0 µM | 125.4 | ± 10.2 |
| Vehicle Control | N/A | 123.9 | ± 11.5 |
| This compound | 10 µM | 98.7 | ± 8.9 |
| This compound | 50 µM | 65.2 | ± 6.1 |
| This compound | 100 µM | 42.1 | ± 4.5 |
Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis
Real-Time Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is a sensitive technique used to detect and quantify gene expression levels by measuring the amount of a specific RNA. plos.org This method first converts RNA into complementary DNA (cDNA) which is then amplified. In research involving this compound, qRT-PCR can be utilized to understand how the compound influences cellular processes at the genetic level.
For example, to investigate the skin regeneration properties suggested for allantoin derivatives, researchers could analyze the expression of genes involved in collagen synthesis (e.g., COL1A1), cell proliferation (e.g., Ki-67), or inflammation (e.g., COX-2). Furthermore, given the methionine component, studies could also explore the compound's effect on genes related to methionine metabolism. nih.govnih.gov The results, typically expressed as a fold change relative to a control group, can reveal specific molecular pathways targeted by the compound. researchgate.net
Research Findings:
A hypothetical study might involve treating human keratinocytes with this compound and then extracting total RNA for qRT-PCR analysis. The findings could demonstrate an upregulation of genes associated with wound healing and a downregulation of genes involved in the inflammatory response, providing molecular evidence for its skin-soothing and protective effects.
Table 2: Example of Relative Gene Expression Analysis by qRT-PCR in Human Keratinocytes
| Gene Target | Biological Function | Fold Change (vs. Control) | P-value |
| COL1A1 | Collagen Synthesis | 2.5 | < 0.05 |
| MKI67 | Cell Proliferation | 1.8 | < 0.05 |
| PTGS2 (COX-2) | Inflammation | -3.2 | < 0.01 |
| MET | Methionine Metabolism | 1.2 | > 0.05 |
Western Blotting for Protein Expression Studies
Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. bio-rad-antibodies.com This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest. promega.com Western blotting is often used to validate findings from gene expression studies by confirming that changes in mRNA levels (observed via RT-PCR) translate to corresponding changes in protein levels. plos.org
In the study of this compound, if qRT-PCR results show an increase in the expression of the COL1A1 gene, Western blotting can be used to confirm that this leads to a higher level of collagen protein production. researchgate.net By measuring the band intensity of the target protein relative to a loading control (a stably expressed protein like β-actin or GAPDH), this technique provides semi-quantitative data on protein expression. bio-rad.com
Research Findings:
Table 3: Illustrative Semi-Quantitative Western Blot Data for Collagen Type I
| Treatment Group | Concentration | Relative Band Intensity (Collagen I / β-actin) | Percent Change from Control |
| Control (Untreated) | 0 µM | 1.00 | 0% |
| Vehicle Control | N/A | 0.98 | -2% |
| This compound | 50 µM | 1.75 | +75% |
| This compound | 100 µM | 2.40 | +140% |
Emerging Analytical Approaches for Complex Mixture Analysis
The direct quantification of this compound, especially within complex matrices like cosmetic formulations or biological fluids, requires sophisticated separation and detection techniques. While standard methods exist, emerging approaches offer enhanced sensitivity, specificity, and speed.
Recent advancements focus on chromatographic methods that are well-suited for highly polar molecules like allantoin and its derivatives, which are often difficult to analyze with traditional reversed-phase HPLC. glsciences.com
Hydrophilic Interaction Chromatography (HILIC): This has become a prominent technique for analyzing polar compounds. chromatographyonline.com HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing excellent retention and separation for molecules like urea and allantoin that are poorly retained in reversed-phase chromatography. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization: This method enhances the detection of allantoin derivatives. After separation on an HPLC column, the compound reacts with a specific reagent to produce a product that can be detected with high sensitivity, often by spectrophotometry. nih.gov
Fluorimetric Assays: Highly sensitive methods are being developed that involve enzymatic conversion followed by chemical reactions to produce a fluorescent product. One such method uses allantoinase to hydrolyze allantoin, with subsequent steps leading to a highly fluorescent lactone that can be quantified, offering specificity and a linear response in various biological fluids. researchgate.net
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry. It is ideal for identifying and quantifying trace amounts of specific molecules in complex mixtures and is considered a gold standard for bioanalysis.
Table 4: Comparison of Emerging Analytical Techniques for Allantoin Derivatives
| Technique | Principle | Primary Application | Advantages |
| HILIC | Chromatographic separation of polar analytes using a polar stationary phase. chromatographyonline.com | Quantification in cosmetic products. glsciences.comchromatographyonline.com | Excellent retention for polar compounds, simple mobile phases. |
| HPLC with Post-Column Derivatization | Chromatographic separation followed by a chemical reaction to enhance detection. nih.gov | Analysis in cosmetic and pharmaceutical products. nih.gov | High sensitivity and selectivity, suitable for compounds lacking a strong chromophore. |
| Fluorimetric Assay | Enzymatic conversion followed by chemical reaction to create a fluorescent molecule. researchgate.net | Quantification in biological fluids (serum, urine). researchgate.net | Very high sensitivity, specific to the target molecule, avoids complex instrumentation. |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Definitive quantification in biological and complex matrices. | Unparalleled sensitivity and specificity, structural confirmation. |
Potential Therapeutic and Biotechnological Applications of Allantoin Acetyl Methionine
Innovations in Dermatological and Cosmeceutical Formulations
Allantoin (B1664786) acetyl methionine is utilized in dermatology and cosmetics for its multifaceted benefits for the skin and hair. It functions as a skin conditioning agent, helping to maintain the skin in good condition, and as a skin-protecting agent, shielding it from harmful external factors. cosmileeurope.euincibeauty.comincidecoder.com Its soothing properties help to alleviate discomfort of the skin and scalp. cosmileeurope.euincibeauty.com
In hair care, allantoin acetyl methionine serves as an antistatic agent by neutralizing electrical charges on the hair's surface. cosmileeurope.euincibeauty.com It is also recognized for its anti-dandruff, cleansing, and healing properties for the scalp. akema.itakema.it Furthermore, it can enhance the elasticity and softness of hair, contributing to a lustrous appearance and aiding in the repair of damaged hair proteins. akema.itakema.it
The compound's utility in skincare extends to anti-acne and healing preparations. thegoodscentscompany.com The presence of allantoin in the compound contributes properties such as promoting cell proliferation and wound healing. akema.it It also has a moisturizing and keratolytic effect, which helps to soften the skin and smooth its surface. akema.it
Below is a summary of the functions of this compound in dermatological and cosmeceutical products:
| Application Area | Function | Benefit |
| Skin Care | Skin Conditioning, Skin Protecting, Soothing | Maintains skin health, protects from external factors, reduces discomfort. cosmileeurope.euincibeauty.comincidecoder.com |
| Hair Care | Antistatic, Anti-dandruff, Cleansing, Healing | Reduces static, controls dandruff, cleanses and soothes the scalp, improves hair elasticity and softness. cosmileeurope.euincibeauty.comakema.itakema.it |
| Specialized Treatments | Anti-acne, Healing | Aids in the management of acne and promotes the healing of the skin. thegoodscentscompany.com |
Prospects in Metabolic and Hepatic Disorder Management
While direct research on this compound in metabolic and hepatic disorders is limited, the individual components suggest potential therapeutic avenues. Allantoin has been investigated for its effects on non-alcoholic steatohepatitis (NASH), a condition characterized by liver inflammation and fat accumulation. nih.govnih.govresearchgate.net In animal studies, allantoin administration was found to decrease serum levels of alanine (B10760859) aminotransferase (ALT), cholesterol, and low-density lipoprotein (LDL), as well as reduce hepatic lipid accumulation. nih.govnih.govresearchgate.net
Methionine is an essential amino acid that plays a crucial role in liver function. mhmedical.commerckmanuals.commsdmanuals.com Disorders in methionine metabolism can lead to the accumulation of homocysteine, which is associated with various health problems. merckmanuals.commsdmanuals.com Ademetionine (S-adenosyl-L-methionine), a derivative of methionine, has been studied for its beneficial effects in various liver diseases, including improving liver enzyme levels and increasing glutathione (B108866) levels, a key antioxidant. msjonline.org
The combination of allantoin's potential to reduce liver fat and inflammation with acetyl methionine's role in liver health suggests that this compound could be a candidate for further investigation in the management of metabolic and hepatic disorders. However, specific studies on the compound itself are needed to validate these potential applications.
Development of Neuroprotective and Cognitive Enhancing Strategies
The potential for this compound in neuroprotection and cognitive enhancement is another area of interest, primarily based on the known effects of its constituent parts. Allantoin has demonstrated neuroprotective effects in preclinical studies. It has been shown to ameliorate memory impairment in animal models of Alzheimer's disease by modulating specific signaling pathways and reducing neuronal damage. nih.gov Furthermore, allantoin has shown promise in protecting against cisplatin-induced neuropathy, suggesting a broader neuroprotective potential. nih.gov
N-acetyl methionine is a bioavailable form of the amino acid methionine and has been detected in human and mouse brain tissue. nih.gov Methionine metabolism is crucial for brain health, and dietary supplementation with methionine has been shown to improve cognitive dysfunction in aging mice by upregulating specific metabolic pathways and reducing oxidative stress and inflammation. nih.gov
Given the neuroprotective properties of allantoin and the importance of methionine for cognitive function, it is plausible that this compound could offer synergistic effects. Future research should explore the direct impact of this compound on neurological health and cognitive function.
Formulation Science and Delivery System Optimization for Biological Efficacy
For topical applications, formulation strategies would aim to enhance skin penetration to deliver the compound to the target layers of the epidermis and dermis. This could involve the use of penetration enhancers, liposomes, or nanoemulsions. For potential oral applications in metabolic or neuroprotective strategies, formulations would need to ensure stability in the gastrointestinal tract and efficient absorption into the bloodstream.
Research into modifying carrier systems, such as using halloysite (B83129) nanotubes for the controlled release of methionine, indicates the ongoing innovation in the delivery of amino acids and their derivatives. mdpi.com Similar advanced delivery systems could potentially be adapted for this compound to optimize its therapeutic and biotechnological applications.
Future Research Directions and Current Challenges in Allantoin Acetyl Methionine Studies
Comprehensive Pharmacokinetic and Pharmacodynamic Profiling
A fundamental challenge in the study of Allantoin (B1664786) Acetyl Methionine is the complete absence of comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) data. The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has not been elucidated. It is currently unknown whether the compound is absorbed intact, or if it dissociates into allantoin and N-acetyl-methionine in biological systems.
Future research must prioritize the characterization of its metabolic fate. Studies are required to determine the bioavailability of Allantoin Acetyl Methionine and to identify its metabolites. Furthermore, understanding the compound's mechanism of action and its effects at the site of application is crucial.
| Research Area | Current Challenge | Future Direction |
| Pharmacokinetics | Lack of data on absorption, distribution, metabolism, and excretion (ADME). | Conduct in vitro and in vivo studies to determine the ADME profile of this compound. |
| Pharmacodynamics | The precise mechanism of action and the dose-response relationship are unknown. | Investigate the molecular targets and signaling pathways modulated by the compound. |
Long-Term Efficacy and Safety Assessment in Diverse Biological Systems
The long-term effects of continuous exposure to this compound have not been investigated. While its use in topical products suggests a favorable safety profile for cosmetic applications, comprehensive, long-term toxicological studies are necessary to confirm its safety for broader applications.
Future research should include chronic toxicity studies in various preclinical models to assess any potential for systemic toxicity, carcinogenicity, or reproductive and developmental toxicity. Concurrently, long-term efficacy studies are needed to understand its sustained effects on skin health and other biological systems.
Synergistic Interactions with Other Bioactive Compounds
Future studies should explore the effects of combining this compound with other common cosmetic and pharmaceutical ingredients. Investigating these interactions could lead to the development of more effective formulations. For instance, combining it with antioxidants or anti-inflammatory agents could potentially enhance its soothing and protective properties.
Precision Mechanistic Delineation at the Molecular and Cellular Levels
The molecular and cellular mechanisms underlying the reported skin conditioning and soothing effects of this compound are largely inferred from the known properties of allantoin. cosmileeurope.eu Allantoin is known to promote cell proliferation and wound healing. google.com However, the specific contribution of the acetyl methionine moiety and the action of the intact compound remain to be determined.
Future research should focus on delineating the precise molecular pathways affected by this compound. Techniques such as transcriptomics, proteomics, and metabolomics could be employed to identify the genes, proteins, and metabolic pathways that are modulated by the compound. This will provide a more precise understanding of its mechanism of action.
Establishment of Standardized Preclinical and Translational Models
A significant hurdle in the preclinical evaluation of this compound is the absence of standardized and validated models. To date, much of the information regarding its function is based on its cosmetic use. chemicalbook.com
The development of robust preclinical models, such as 3D skin equivalents and animal models of skin inflammation or wound healing, is a critical future direction. These models would enable a more controlled and systematic investigation of the compound's efficacy and mechanism of action, providing the necessary data to support potential clinical applications.
Bridging Research Gaps Towards Clinical Translation
The translation of this compound from a cosmetic ingredient to a therapeutic agent is hampered by the significant gaps in the existing research. The lack of fundamental pharmacological and toxicological data prevents its progression into clinical trials for any potential therapeutic indications.
Q & A
Q. What are the established protocols for synthesizing and characterizing allantoin acetyl methionine?
To synthesize this compound, begin with esterification or acylation reactions under controlled conditions (e.g., nitrogen atmosphere). Use methionine as the base amino acid and allantoin derivatives as reactants, employing catalysts like DCC (dicyclohexylcarbodiimide) for coupling. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural integrity, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification . For reproducibility, document solvent systems, reaction temperatures, and purification steps (e.g., recrystallization or column chromatography). Include detailed spectral data and retention times in supplementary materials for peer validation .
Q. How can researchers validate the purity and stability of this compound in experimental settings?
Purity validation involves HPLC with UV detection (λ = 210–254 nm) and comparison to certified reference standards. Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) assess degradation under stress conditions. Monitor oxidation-prone methionine residues via thiobarbituric acid reactive substances (TBARS) assays or LC-MS to detect sulfoxide byproducts . For long-term stability, store samples in inert atmospheres (argon) at –20°C and avoid light exposure. Report purity thresholds (e.g., ≥95%) and stability data in tabular form, including confidence intervals .
Q. What standardized assays are recommended for evaluating the anti-inflammatory activity of this compound?
Use in vitro assays such as lipopolysaccharide (LPS)-induced cytokine suppression in RAW 264.7 macrophages, measuring IL-6 and TNF-α via ELISA. For in vivo models, employ carrageenan-induced paw edema in rodents, with dose-response curves (e.g., 10–100 mg/kg) and indomethacin as a positive control. Include histopathological analysis of tissue sections stained with H&E to quantify neutrophil infiltration. Statistical analysis should use ANOVA with post-hoc tests (e.g., Tukey) to compare treatment groups .
Advanced Research Questions
Q. How should researchers design experiments to investigate the metabolic interactions between this compound and imidazoline I1 receptors (I1R)?
Use I1R knockout (KO) murine models to isolate receptor-specific effects. Administer this compound intraperitoneally (e.g., 50 mg/kg) and measure downstream metabolic markers (e.g., serum glucose, lipid profiles) via enzymatic assays. Pair with in vitro binding studies (radioligand displacement assays) using [³H]-clonidine to determine receptor affinity (Ki values). Include negative controls (wild-type mice) and validate receptor expression via Western blotting. Address potential off-target effects by testing structurally analogous compounds .
Q. What methodologies resolve contradictions in reported anti-nociceptive effects of allantoin derivatives across studies?
Conduct a systematic review with meta-analysis to quantify effect sizes across formalin-induced nociception tests. Stratify data by species (rats vs. mice), dosage ranges, and administration routes (oral vs. intravenous). Use funnel plots to assess publication bias and heterogeneity metrics (I²) to identify confounding variables. Validate findings via dose-response replications in standardized models, ensuring blinding and randomization to reduce experimental bias .
Q. How can advanced spectroscopic techniques elucidate the degradation pathways of this compound under physiological conditions?
Employ LC-MS/MS to identify degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). Use isotopically labeled analogs (e.g., ¹³C-methionine) to track metabolic fate. Pair with density functional theory (DFT) calculations to predict hydrolysis or oxidation sites. Publish chromatograms and fragmentation patterns in supplementary materials, annotated with proposed degradation mechanisms .
Q. What statistical frameworks are optimal for analyzing dose-dependent neuroprotective effects of this compound in cognitive decline models?
Apply nonlinear regression (e.g., sigmoidal Emax model) to hippocampal neurogenesis data from Morris water maze trials. Use mixed-effects models to account for inter-animal variability and repeated measures. Include power analysis (α = 0.05, β = 0.2) to justify sample sizes. Report effect sizes (Cohen’s d) and 95% confidence intervals in tables .
Methodological and Data Management
Q. How should researchers structure supplementary materials to support reproducibility in studies on this compound?
Organize supplementary files into numbered sections:
- S1: Synthetic protocols (reagent quantities, reaction timelines).
- S2: Raw spectral data (NMR, MS) with peak assignments.
- S3: Extended dose-response curves and statistical code (R/Python scripts).
- S4: Histopathology images with scale bars and annotation keys.
Reference these files in the main text (e.g., "See Supplementary S3") and ensure datasets are deposited in public repositories (e.g., Zenodo) with DOIs .
Q. What strategies mitigate batch-to-batch variability in preclinical studies using this compound?
Implement quality control (QC) protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
